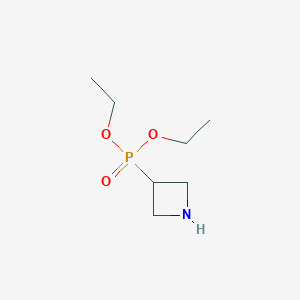
4,4'-Bis(2-((S)-pyrrolidin-2-yl)-1H-imidazol-5-yl)-1,1'-biphenyl tetrahydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4'-Bis(2-((S)-pyrrolidin-2-yl)-1H-imidazol-5-yl)-1,1'-biphenyl tetrahydrochloride is a useful research compound. Its molecular formula is C26H29ClN6 and its molecular weight is 461.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Metal-Organic Frameworks (MOFs) and Coordination Polymers
MOFs Construction : Biphenyl derivatives, including those similar to 4,4'-bis(2-((S)-pyrrolidin-2-yl)-1H-imidazol-5-yl)-1,1'-biphenyl tetrahydrochloride, are utilized in constructing metal-organic frameworks (MOFs). These structures feature diverse topologies and have applications in gas storage, separation, and catalysis. For example, biphenyl tetracarboxylate, a related compound, has been used to create MOFs with different structures, demonstrating the significance of ligand design in MOF construction (Li-Xin Sun et al., 2010).
Photoluminescent Properties : Certain biphenyl-based compounds, structurally related to this compound, have been studied for their photoluminescent properties. These properties are explored for potential applications in optical materials and sensing devices. The research on luminescence sensing and photocatalytic activities of Zn(II)/Co(II) coordination polymers demonstrates the relevance of such compounds in these fields (Yun-Shan Xue et al., 2021).
Crystal Structure Analysis : The crystal structures of compounds similar to this compound are essential for understanding their chemical behavior and potential applications. For instance, research on the crystal structure conformations of biphenyl analogues provides insights into their molecular arrangements and potential applications in materials science and pharmaceuticals (Anqi Wan et al., 2015).
Polymer Synthesis and Characterization
Conducting Polymers : Derivatives of biphenyl, which bear similarity to the compound , are used in synthesizing conducting polymers. These polymers have applications in electronic devices due to their electrical conductivity and stability. Research into the electropolymerization of such compounds demonstrates their potential in this domain (G. Sotzing et al., 1996).
Polyamides with Imidazole Moieties : Novel fluorinated polyamides containing imidazole moieties have been synthesized using compounds structurally related to this compound. These polyamides exhibit unique properties like low moisture uptake and good thermal stability, making them suitable for various industrial applications (Wen-Yue Chen et al., 2021).
Sensing and Environmental Applications
Radiotracer Synthesis : Research on the synthesis of radioisotope nanoparticles using ligands similar to the compound indicates potential applications in science, environmental, engineering, and industrial fields. These nanoparticles can be used as radiotracers for various analytical purposes (Min-Seok Oh et al., 2014).
Fluorescence Sensing : Some derivatives of biphenyl have shown effectiveness in fluorescence sensing applications, particularly in detecting specific metal ions and environmental contaminants. This suggests potential uses in environmental monitoring and analytical chemistry (Xiuying Yang et al., 2019).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for '4,4'-Bis(2-((S)-pyrrolidin-2-yl)-1H-imidazol-5-yl)-1,1'-biphenyl tetrahydrochloride' involves the synthesis of two key intermediates, which are then coupled together to form the final product. The first intermediate is 2-((S)-pyrrolidin-2-yl)-1H-imidazole-5-carbaldehyde, which is synthesized from L-proline. The second intermediate is 4,4'-bis(2-amino-1H-imidazol-5-yl)biphenyl, which is synthesized from 4,4'-dinitrobiphenyl. These two intermediates are then coupled together using a reductive amination reaction to form the final product.", "Starting Materials": [ "L-proline", "4,4'-dinitrobiphenyl", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethanol", "Acetone", "Diethyl ether", "Water" ], "Reaction": [ "Synthesis of 2-((S)-pyrrolidin-2-yl)-1H-imidazole-5-carbaldehyde:", "Step 1: Dissolve L-proline in methanol and add sodium hydroxide to adjust the pH to 10-11.", "Step 2: Add 4,4'-dinitrobiphenyl to the solution and heat at reflux for 24 hours.", "Step 3: Cool the solution and filter the precipitate.", "Step 4: Dissolve the precipitate in hydrochloric acid and extract with diethyl ether.", "Step 5: Combine the ether extracts and wash with water.", "Step 6: Dry the ether solution over sodium sulfate and evaporate the solvent to obtain 2-((S)-pyrrolidin-2-yl)-1H-imidazole-5-carbaldehyde as a yellow solid.", "Synthesis of 4,4'-bis(2-amino-1H-imidazol-5-yl)biphenyl:", "Step 1: Dissolve 4,4'-dinitrobiphenyl in ethanol and add sodium borohydride.", "Step 2: Heat the solution at reflux for 24 hours.", "Step 3: Cool the solution and filter the precipitate.", "Step 4: Dissolve the precipitate in hydrochloric acid and extract with diethyl ether.", "Step 5: Combine the ether extracts and wash with water.", "Step 6: Dry the ether solution over sodium sulfate and evaporate the solvent to obtain 4,4'-bis(2-amino-1H-imidazol-5-yl)biphenyl as a white solid.", "Coupling of intermediates to form final product:", "Step 1: Dissolve 2-((S)-pyrrolidin-2-yl)-1H-imidazole-5-carbaldehyde and 4,4'-bis(2-amino-1H-imidazol-5-yl)biphenyl in methanol.", "Step 2: Add sodium borohydride and heat the solution at reflux for 24 hours.", "Step 3: Cool the solution and filter the precipitate.", "Step 4: Dissolve the precipitate in hydrochloric acid and extract with diethyl ether.", "Step 5: Combine the ether extracts and wash with water.", "Step 6: Dry the ether solution over sodium sulfate and evaporate the solvent to obtain '4,4'-Bis(2-((S)-pyrrolidin-2-yl)-1H-imidazol-5-yl)-1,1'-biphenyl tetrahydrochloride' as a white solid." ] } | |
| 1009119-83-8 | |
Fórmula molecular |
C26H29ClN6 |
Peso molecular |
461.0 g/mol |
Nombre IUPAC |
2-[(2S)-pyrrolidin-2-yl]-5-[4-[4-[2-[(2S)-pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C26H28N6.ClH/c1-3-21(27-13-1)25-29-15-23(31-25)19-9-5-17(6-10-19)18-7-11-20(12-8-18)24-16-30-26(32-24)22-4-2-14-28-22;/h5-12,15-16,21-22,27-28H,1-4,13-14H2,(H,29,31)(H,30,32);1H/t21-,22-;/m0./s1 |
Clave InChI |
YYYCGZIHLFZWDZ-VROPFNGYSA-N |
SMILES isomérico |
C1C[C@H](NC1)C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)[C@@H]6CCCN6.Cl |
SMILES |
C1CC(NC1)C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6.Cl.Cl.Cl.Cl |
SMILES canónico |
C1CC(NC1)C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6.Cl |
Pictogramas |
Corrosive; Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



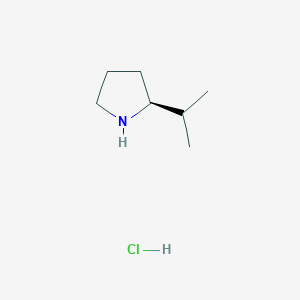

![4-Acetyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid](/img/structure/B1529049.png)
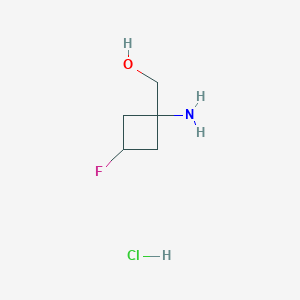
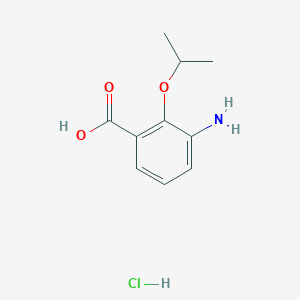
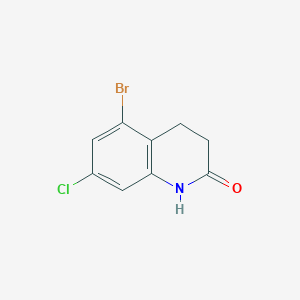
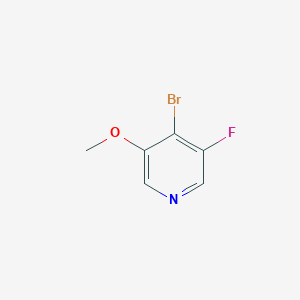
![{3-[(Piperidin-1-yl)methyl]-1,2,4-oxadiazol-5-yl}methanamine dihydrochloride](/img/structure/B1529056.png)




